molecular formula C18H24N6O2 B11569814 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11569814
M. Wt: 356.4 g/mol
InChI Key: SKTZTJAWOWVEFC-UHFFFAOYSA-N
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Description

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C19H26N6O2. This compound is part of the purine family, which is known for its significant biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist .

Properties

Molecular Formula

C18H24N6O2

Molecular Weight

356.4 g/mol

IUPAC Name

8-[2-(dimethylamino)ethylamino]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C18H24N6O2/c1-12-5-7-13(8-6-12)11-24-14-15(23(4)18(26)21-16(14)25)20-17(24)19-9-10-22(2)3/h5-8H,9-11H2,1-4H3,(H,19,20)(H,21,25,26)

InChI Key

SKTZTJAWOWVEFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C

Origin of Product

United States

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